molecular formula C17H19N5 B2751141 1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 955320-11-3

1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2751141
CAS RN: 955320-11-3
M. Wt: 293.374
InChI Key: LPAXRRGHDIPWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound, but there is no detailed description available .


Molecular Structure Analysis

There is no detailed molecular structure analysis available for this compound .


Physical And Chemical Properties Analysis

There is no detailed analysis of the physical and chemical properties of this compound .

Scientific Research Applications

Platelet Antiaggregating and Other Activities

Research by Bondavalli et al. (1992) synthesized derivatives similar to the compound , showing in vitro platelet antiaggregating activity superior or comparable to acetyl-salicylic acid. These compounds also demonstrated moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities in animal models (Bondavalli et al., 1992).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antimicrobial potential. This study underscores the potential use of pyrazolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, evaluating them for cytotoxic and 5-lipoxygenase inhibition activities. This work highlights the potential of these compounds in anticancer and anti-inflammatory therapies (Rahmouni et al., 2016).

Antiviral Properties

Munier-Lehmann et al. (2015) explored the antiviral properties of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, finding notable activity against measles virus. The mode of action was linked to the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway (Munier-Lehmann et al., 2015).

Antimicrobial Activity

Bondock et al. (2008) investigated the synthesis of new heterocycles incorporating the antipyrine moiety, including pyrazolo[3,4-d]pyrimidine derivatives, and evaluated their antimicrobial activities. This study suggests the utility of these compounds in developing new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-12-7-13(2)9-14(8-12)22-17-15(10-20-22)16(18-11-19-17)21-5-3-4-6-21/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAXRRGHDIPWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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